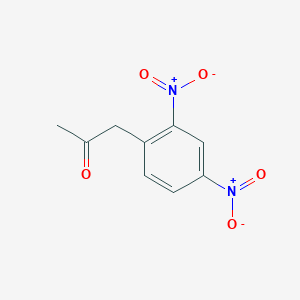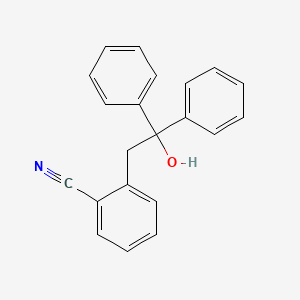![molecular formula C10H21NO B13991959 4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine CAS No. 1190-31-4](/img/structure/B13991959.png)
4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Hexanamide,n-(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the reaction of hexanoyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Hexanoyl chloride+tert-Butylamine→Hexanamide,n-(1,1-dimethylethyl)-+HCl
Industrial Production Methods
In an industrial setting, the production of hexanamide,n-(1,1-dimethylethyl)- may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Hexanamide,n-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexanoic acid, while reduction may produce hexylamine.
科学研究应用
Hexanamide,n-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which hexanamide,n-(1,1-dimethylethyl)- exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.
相似化合物的比较
Hexanamide,n-(1,1-dimethylethyl)- can be compared with other similar compounds such as:
Hexanamide: The parent compound without the tert-butyl substitution.
N,N-Dimethylhexanamide: A derivative with two methyl groups on the amide nitrogen.
Hexanoic acid: The carboxylic acid form of hexanamide.
The uniqueness of hexanamide,n-(1,1-dimethylethyl)- lies in its tert-butyl group, which imparts distinct steric and electronic properties, influencing its reactivity and applications.
属性
CAS 编号 |
1190-31-4 |
|---|---|
分子式 |
C10H21NO |
分子量 |
171.28 g/mol |
IUPAC 名称 |
N-tert-butylhexanamide |
InChI |
InChI=1S/C10H21NO/c1-5-6-7-8-9(12)11-10(2,3)4/h5-8H2,1-4H3,(H,11,12) |
InChI 键 |
IIDVPTZPTHTXSC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)NC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)

![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)



![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)





![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)

